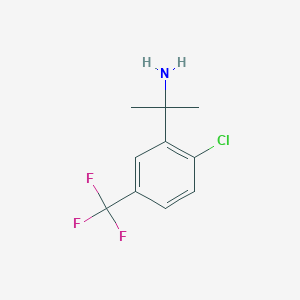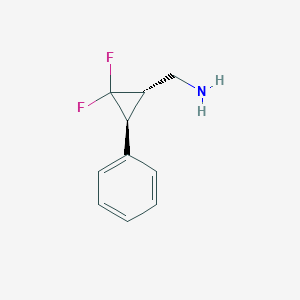
Rel-((1S,3S)-2,2-difluoro-3-phenylcyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-((1S,3S)-2,2-difluoro-3-phenylcyclopropyl)methanamine is a cyclopropylamine derivative characterized by the presence of two fluorine atoms and a phenyl group attached to a cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((1S,3S)-2,2-difluoro-3-phenylcyclopropyl)methanamine typically involves the following steps:
-
Formation of the Cyclopropane Ring: : The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst. For instance, the reaction of styrene with a difluorocarbene precursor can yield the desired difluorocyclopropane intermediate.
-
Introduction of the Amino Group: : The amino group can be introduced via a nucleophilic substitution reaction. The difluorocyclopropane intermediate can be treated with an amine source, such as ammonia or a primary amine, under suitable conditions to form the methanamine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, where the amino group is converted to a nitro or nitrile group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
-
Reduction: : Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as halides, thiols, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, thiols, amines, and other nucleophiles under appropriate conditions (e.g., basic or acidic environments).
Major Products
Oxidation: Nitro or nitrile derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Rel-((1S,3S)-2,2-difluoro-3-phenylcyclopropyl)methanamine has several applications in scientific research:
-
Medicinal Chemistry: : The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
-
Materials Science: : Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
-
Biological Studies: : The compound is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of Rel-((1S,3S)-2,2-difluoro-3-phenylcyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorocyclopropyl group can enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(1S,3S)-2,2-difluoro-3-phenylcyclopropylamine: Lacks the methanamine group but shares the difluorocyclopropyl core.
(1S,3S)-2,2-difluoro-3-(4-methylphenyl)cyclopropylamine: Similar structure with a methyl-substituted phenyl group.
(1S,3S)-2,2-difluoro-3-(4-chlorophenyl)cyclopropylamine: Contains a chlorine-substituted phenyl group.
Uniqueness
Rel-((1S,3S)-2,2-difluoro-3-phenylcyclopropyl)methanamine is unique due to the presence of both the difluorocyclopropyl and methanamine groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug design and materials science.
Propiedades
Fórmula molecular |
C10H11F2N |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
[(1S,3S)-2,2-difluoro-3-phenylcyclopropyl]methanamine |
InChI |
InChI=1S/C10H11F2N/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7/h1-5,8-9H,6,13H2/t8-,9-/m1/s1 |
Clave InChI |
YCXOVPSNSFZFHT-RKDXNWHRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H]2[C@H](C2(F)F)CN |
SMILES canónico |
C1=CC=C(C=C1)C2C(C2(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylatehydrochloride](/img/structure/B13528267.png)


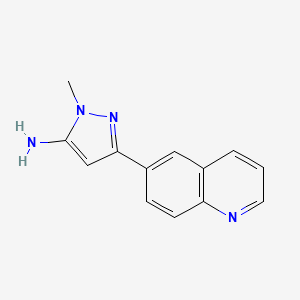
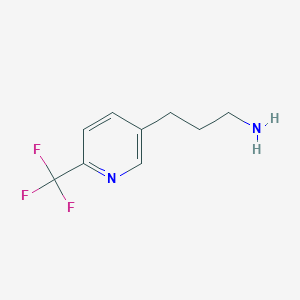
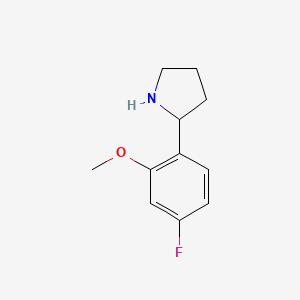
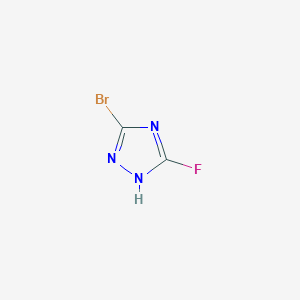
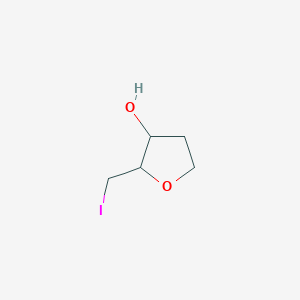
![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B13528335.png)
![8-methyl-2-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13528337.png)
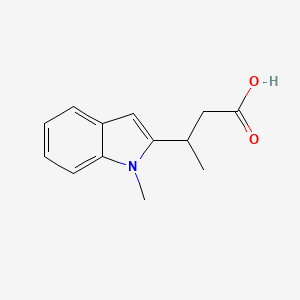
![potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate](/img/structure/B13528345.png)
